molecular formula C26H23N3O B12812062 9-(Diethylamino)-7-phenylbenzo(a)phenazin-5(7H)-one CAS No. 82014-22-0

9-(Diethylamino)-7-phenylbenzo(a)phenazin-5(7H)-one

Cat. No.: B12812062
CAS No.: 82014-22-0
M. Wt: 393.5 g/mol
InChI Key: RRPZIPGTVAQGNK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 9-(Diethylamino)-7-phenylbenzo(a)phenazin-5(7H)-one involves multiple steps and specific reaction conditions. One common synthetic route includes the reaction of lawsone with benzene-1,2-diamines to form benzo[a]phenazin-5-ol derivatives . The process may involve visible-light irradiation or electrosynthesis under mild reaction conditions . Industrial production methods often require optimization of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

9-(Diethylamino)-7-phenylbenzo(a)phenazin-5(7H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For instance, the compound can undergo regioselective cross-dehydrogenative C(sp2)–H sulfenylation and selenylation under visible-light irradiation or electrosynthesis

Mechanism of Action

The mechanism of action of 9-(Diethylamino)-7-phenylbenzo(a)phenazin-5(7H)-one involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to undergo redox reactions, which can lead to the generation of reactive oxygen species (ROS) and subsequent cellular damage. This mechanism is particularly relevant in its antimicrobial and anticancer activities, where the compound induces oxidative stress in target cells .

Comparison with Similar Compounds

9-(Diethylamino)-7-phenylbenzo(a)phenazin-5(7H)-one can be compared with other phenazine derivatives, such as benzo[b]phenoxazine and benzochromenophenazines . These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its diethylamino and phenyl substituents, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

82014-22-0

Molecular Formula

C26H23N3O

Molecular Weight

393.5 g/mol

IUPAC Name

9-(diethylamino)-7-phenylbenzo[a]phenazin-5-one

InChI

InChI=1S/C26H23N3O/c1-3-28(4-2)19-14-15-22-23(16-19)29(18-10-6-5-7-11-18)24-17-25(30)20-12-8-9-13-21(20)26(24)27-22/h5-17H,3-4H2,1-2H3

InChI Key

RRPZIPGTVAQGNK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)N=C3C4=CC=CC=C4C(=O)C=C3N2C5=CC=CC=C5

Origin of Product

United States

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